N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
Benzoxazole derivatives are aromatic organic compounds with a molecular formula that typically includes C, H, N, and O atoms . They are part of a larger class of compounds known as heterocycles, which contain a ring structure composed of more than one type of atom . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiallergic, antitumoral, and antiparasitic activity .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with an acid in the presence of a dehydrating agent . The specific synthesis process can vary depending on the desired benzoxazole derivative .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives typically includes a benzene ring fused with an oxazole ring . The specific structure can vary depending on the derivative .Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions, including amidation, which can result in compounds with antimalarial activity .Physical and Chemical Properties Analysis
Benzoxazole derivatives are typically solid at room temperature . They are generally insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound is involved in research focusing on the synthesis and rearrangement of related benzoxazole and benzothiazole derivatives. For example, studies on the synthesis and rearrangement of related thiazole derivatives demonstrate the chemical reactivity and potential pathways for modifying such compounds to obtain derivatives with varied properties. These reactions often explore the effects of different conditions, such as acid concentration, on the rearrangement and formation of nitro derivatives (Grzegorz Spaleniak et al., 2007).
Biological Activity and Applications
Some derivatives of benzothiazole-2-carboxamide exhibit significant biological activities, including diuretic and antimicrobial effects. A study synthesizing a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides revealed promising diuretic activity for certain derivatives, highlighting the therapeutic potential of these compounds in medical research (M. Yar & Zaheen Hasan Ansari, 2009).
Antioxidant and Antiproliferative Potential
Research into the synthesis and evaluation of novel derivatives containing benzothiazole and benzimidazole moieties has identified compounds with potent antioxidant and antiproliferative activities. These compounds are tested against various cancer cell lines, and some derivatives are found to be more potent than well-known antioxidants like ascorbic acid, suggesting their utility in developing new therapeutic agents (M. Cindrić et al., 2019).
Photophysical Properties
The exploration of photophysical characteristics of related benzoxazole, benzothiazole, and benzimidazole fluorescent derivatives reveals the effects of solvent polarity on their absorption and emission properties. This research provides insights into the potential use of these compounds in optical materials and fluorescent probes (Vikas Padalkar et al., 2011).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Mode of Action
Biochemical Pathways
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.
Result of Action
this compound has been shown to exhibit various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit tumor growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, lifestyle changes including smoking, reduced physical activity, obesity, and other factors can potentially influence the effectiveness of the compound .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by benzoxazole derivatives, there is significant interest in the development of new benzoxazole-based drugs . Future research will likely focus on the design and synthesis of novel benzoxazole derivatives with improved efficacy and safety profiles .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4S/c26-21(20-12-14-11-16(25(27)28)8-9-19(14)30-20)23-15-5-3-4-13(10-15)22-24-17-6-1-2-7-18(17)29-22/h1-12H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGHZLCRCEKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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